[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride
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Overview
Description
[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H13ClFNO·HCl It is a hydrochloride salt form of a substituted phenylmethanamine, characterized by the presence of chloro, fluoro, and methyl groups on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitrophenol and 4-fluoro-3-methylphenol.
Formation of Phenoxy Intermediate: The first step involves the nucleophilic aromatic substitution reaction between 4-chloro-2-nitrophenol and 4-fluoro-3-methylphenol in the presence of a base like potassium carbonate, yielding the phenoxy intermediate.
Reduction: The nitro group of the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of Methanamine: The resulting amine is then subjected to a reductive amination reaction with formaldehyde and a reducing agent like sodium cyanoborohydride to form the methanamine derivative.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group, potentially converting it to an alkylamine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride: Similar in structure but with an additional chlorine atom, affecting its reactivity and biological activity.
[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]ethanamine hydrochloride: Differing by an ethyl group instead of a methylene group, influencing its pharmacokinetic properties.
[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanol:
Uniqueness
The uniqueness of [4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for it in various fields.
Properties
IUPAC Name |
[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNKURLBOZUDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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